molecular formula C10H7N3 B2515439 4-Ethynyl-2-phenyltriazole CAS No. 1565317-13-6

4-Ethynyl-2-phenyltriazole

Cat. No. B2515439
CAS RN: 1565317-13-6
M. Wt: 169.187
InChI Key: CFHZKUFBOSZXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-2-phenyltriazole is a chemical compound utilized in scientific research. Its unique properties make it ideal for various applications like drug discovery, materials synthesis, and molecular electronics. It is a versatile compound with a structure of C10H7N3 .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-2-phenyltriazole consists of a triazole ring attached to a phenyl group and an ethynyl group . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Cancer Research

Phenyltriazole thiol-based derivatives, which include 4-Ethynyl-2-phenyltriazole, have been developed as potent inhibitors of DCN1-UBC12 interaction . DCN1 is a co-E3 ligase that plays a crucial role in cullin neddylation, and its dysregulation is highly correlated with the development of various cancers . A compound containing a phenyltriazole thiol core was discovered to inhibit DCN1-UBC12 interaction, which could potentially hinder the migration and invasion of certain carcinoma cell lines .

Drug Discovery

1,2,3-triazoles, including 4-Ethynyl-2-phenyltriazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, and are used in the synthesis of many prominent medicinal compounds .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and aromatic character . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry for their hydrogen bonding ability and strong dipole moment . They can form stable complexes with various substrates, making them useful in the design and synthesis of supramolecular structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . They can act as a linker between two biomolecules, enabling the creation of complex structures with diverse functionalities .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used as a tool for studying biological systems . They can mimic natural structures and processes, providing insights into the workings of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging due to their ability to absorb and emit light . They can be used as fluorescent probes, allowing for the visualization of biological structures and processes .

Future Directions

Triazoles, including 4-Ethynyl-2-phenyltriazole, have a broad range of therapeutic applications and are expected to have an increasing demand in the future. They have recently attracted the attention of scientists worldwide due to their broad pharmacological applications .

Mechanism of Action

The pharmacokinetics of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are strongly influenced by its physicochemical properties . For instance, the solubility and permeability of a compound can affect its absorption and distribution in the body. Its metabolic stability can influence how quickly it is broken down and excreted.

The molecular and cellular effects of a compound depend on its specific mechanism of action. For example, some compounds might inhibit a particular enzyme, leading to a decrease in the production of a certain molecule within the cell. Others might bind to a receptor, triggering a cellular response .

The action of a compound can also be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption, distribution, metabolism, and excretion. The pH of the environment can influence the ionization state of the compound, which can affect its solubility and permeability .

properties

IUPAC Name

4-ethynyl-2-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-9-8-11-13(12-9)10-6-4-3-5-7-10/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHZKUFBOSZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-phenyltriazole

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